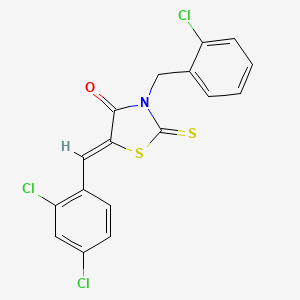

(5Z)-3-(2-chlorobenzyl)-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-CHLOROBENZYL)-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolone ring substituted with chlorobenzyl and dichlorophenyl groups

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5Z)-3-(2-Chlorbenzyl)-5-(2,4-Dichlorbenzyliden)-2-thioxo-1,3-thiazolidin-4-on umfasst typischerweise die folgenden Schritte:

Bildung des Thiazolidinonkernes: Der Thiazolidinonkern kann durch Reaktion eines geeigneten Amins mit Schwefelkohlenstoff und einem α-Halogenketon unter basischen Bedingungen synthetisiert werden.

Substitutionsreaktionen: Die Chlorbenzyl- und Dichlorbenzylidengruppen werden durch nukleophile Substitutionsreaktionen eingeführt. Dies beinhaltet die Reaktion des Thiazolidinonkernes mit 2-Chlorbenzylchlorid und 2,4-Dichlorbenzaldehyd in Gegenwart einer Base wie Kaliumcarbonat.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiazolidinonkern, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Thiazolidinring angreifen und diese möglicherweise in eine Hydroxylgruppe umwandeln.

Substitution: Die Chlorbenzyl- und Dichlorbenzylidengruppen können an nukleophilen Substitutionsreaktionen teilnehmen, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Basen wie Kaliumcarbonat (K2CO3) oder Natriumhydrid (NaH) werden oft verwendet, um die nukleophile Substitution zu erleichtern.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Hydroxyl-Derivate des Thiazolidinrings.

Substitution: Verschiedene funktionalisierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (5Z)-3-(2-Chlorbenzyl)-5-(2,4-Dichlorbenzyliden)-2-thioxo-1,3-thiazolidin-4-on als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

Biologisch hat sich diese Verbindung in antimikrobiellen Studien als vielversprechend erwiesen. Ihre Fähigkeit, das Wachstum bestimmter Bakterien und Pilze zu hemmen, macht sie zu einem Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe.

Medizin

In der Medizin wird die Verbindung auf ihre möglichen entzündungshemmenden und krebshemmenden Eigenschaften untersucht. Vorläufige Studien deuten darauf hin, dass sie bestimmte zelluläre Signalwege, die an Entzündungen und Krebsfortschritt beteiligt sind, beeinträchtigen könnte.

Industrie

Industriell könnte die Verbindung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie erhöhter Haltbarkeit oder Widerstandsfähigkeit gegen mikrobielles Wachstum eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-3-(2-Chlorbenzyl)-5-(2,4-Dichlorbenzyliden)-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. In antimikrobiellen Anwendungen kann es wichtige Enzyme hemmen oder die Integrität der Zellmembran stören. In entzündungshemmenden und krebshemmenden Kontexten könnte es Signalwege wie NF-κB oder PI3K/Akt modulieren, was zu einer reduzierten Entzündung oder einer gehemmten Proliferation von Krebszellen führt.

Wirkmechanismus

The mechanism of action of 3-(2-CHLOROBENZYL)-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5Z)-3-(2-Chlorbenzyl)-5-(4-Chlorbenzyliden)-2-thioxo-1,3-thiazolidin-4-on

- (5Z)-3-(2-Chlorbenzyl)-5-(3,4-Dichlorbenzyliden)-2-thioxo-1,3-thiazolidin-4-on

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich (5Z)-3-(2-Chlorbenzyl)-5-(2,4-Dichlorbenzyliden)-2-thioxo-1,3-thiazolidin-4-on durch die spezifische Positionierung der Chlorbenzyl- und Dichlorbenzylidengruppen aus. Diese Substitutionen können ihre chemische Reaktivität und biologische Aktivität erheblich beeinflussen, was sie möglicherweise für bestimmte Anwendungen effektiver macht.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von (5Z)-3-(2-Chlorbenzyl)-5-(2,4-Dichlorbenzyliden)-2-thioxo-1,3-thiazolidin-4-on, einschließlich seiner Synthese, Reaktionen, Anwendungen, Wirkmechanismen und Vergleiche mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C17H10Cl3NOS2 |

|---|---|

Molekulargewicht |

414.8 g/mol |

IUPAC-Name |

(5Z)-3-[(2-chlorophenyl)methyl]-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H10Cl3NOS2/c18-12-6-5-10(14(20)8-12)7-15-16(22)21(17(23)24-15)9-11-3-1-2-4-13(11)19/h1-8H,9H2/b15-7- |

InChI-Schlüssel |

REKKZSRVXIAXCM-CHHVJCJISA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)CN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-(methylsulfanyl)-N~1~-phenyl-3-azaspiro[5.5]undeca-1,3-diene-1,5-dicarboxamide](/img/structure/B11087971.png)

![3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11087973.png)

![3-amino-N-(4-methoxyphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11087977.png)

![2-[(5E)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11087979.png)

![3-acetyl-2-[(5-chloro-2-methylphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11088007.png)

![2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11088016.png)

![(4Z)-4-{3-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11088021.png)

![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B11088023.png)

![ethyl (1-benzyl-3-{(E)-[4-(trifluoromethoxy)phenyl]diazenyl}-1H-indol-2-yl)acetate](/img/structure/B11088024.png)

![(4Z)-4-[3,5-diiodo-4-(2-phenylethoxy)benzylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11088030.png)